molecular formula C22H15ClN2O3S B10896816 2-(1,3-benzoxazol-2-ylsulfanyl)-N-[5-chloro-2-(phenylcarbonyl)phenyl]acetamide

2-(1,3-benzoxazol-2-ylsulfanyl)-N-[5-chloro-2-(phenylcarbonyl)phenyl]acetamide

Cat. No.: B10896816
M. Wt: 422.9 g/mol
InChI Key: YDFXOSYSKTXLRA-UHFFFAOYSA-N
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Description

2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-(2-BENZOYL-5-CHLOROPHENYL)ACETAMIDE is a complex organic compound with a unique structure that includes a benzoxazole ring and a benzoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-(2-BENZOYL-5-CHLOROPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative. The next step involves the introduction of the sulfanyl group, followed by the acylation of the benzoxazole ring with 2-benzoyl-5-chlorophenyl acetic acid. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-(2-BENZOYL-5-CHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.

    Substitution: The chlorine atom in the benzoyl chloride moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-(2-BENZOYL-5-CHLOROPHENYL)ACETAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-(2-BENZOYL-5-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can interact with active sites of enzymes, inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to changes in their function. The benzoyl chloride moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-(2-BENZOYL-5-CHLOROPHENYL)ACETAMIDE: The parent compound.

    2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-(2-BENZOYL-5-METHYLPHENYL)ACETAMIDE: A similar compound with a methyl group instead of a chlorine atom.

    2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-(2-BENZOYL-5-FLUOROPHENYL)ACETAMIDE: A similar compound with a fluorine atom instead of a chlorine atom.

Uniqueness

The uniqueness of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N~1~-(2-BENZOYL-5-CHLOROPHENYL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoxazole ring and the benzoyl chloride moiety allows for diverse chemical reactions and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H15ClN2O3S

Molecular Weight

422.9 g/mol

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-benzoyl-5-chlorophenyl)acetamide

InChI

InChI=1S/C22H15ClN2O3S/c23-15-10-11-16(21(27)14-6-2-1-3-7-14)18(12-15)24-20(26)13-29-22-25-17-8-4-5-9-19(17)28-22/h1-12H,13H2,(H,24,26)

InChI Key

YDFXOSYSKTXLRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)NC(=O)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

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